[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Description
This compound features a 5-oxopyrrolidine core esterified with a methyl group substituted by a 1,2-oxazole ring bearing a furan-2-yl moiety. The 1-(2-methylphenyl) substituent on the pyrrolidine nitrogen introduces steric and electronic effects that influence its physicochemical and pharmacological properties. The structure combines heterocyclic diversity (furan, oxazole) with a lipophilic aromatic group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to such motifs .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-5-2-3-6-16(13)22-11-14(9-19(22)23)20(24)26-12-15-10-18(27-21-15)17-7-4-8-25-17/h2-8,10,14H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVRZTBJJBDZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, which are then coupled with the pyrrolidine derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxazole ring would yield oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its complex structure may interact with various biological targets, leading to therapeutic effects. Research could focus on its efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic rings may impart desirable characteristics such as thermal stability, conductivity, or optical properties.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Core Structure : Shares the 5-oxopyrrolidine-3-carboxylic acid backbone but replaces the 2-methylphenyl group with a 5-chloro-2-hydroxyphenyl substituent.
- Key Differences :
- The hydroxyl and chlorine groups enhance hydrogen bonding and electron-withdrawing effects, improving solubility but reducing membrane permeability compared to the methyl group in the target compound .
- Demonstrated antioxidative properties in studies, suggesting that electronic substituents on the phenyl ring modulate biological activity .
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Core Structure : Similar 5-oxopyrrolidine-3-carboxylic acid with a 2-carboxyphenyl group.
- Key Differences: The carboxylic acid substituent increases hydrophilicity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the esterified methyl group in the target compound .
Ranitidine-Related Compounds (e.g., USP 31 Derivatives)
- Core Structure: Features a furan-2-ylmethyl sulphanyl group linked to a dimethylamino moiety.
- Key Differences: The sulphanyl (-S-) bridge in ranitidine derivatives contrasts with the oxazole ring in the target compound, altering metabolic stability. The dimethylamino group in ranitidine derivatives enhances basicity, influencing pH-dependent solubility—unlike the neutral 2-methylphenyl group in the target compound .
Pharmacological and Physicochemical Properties
Key Observations:
- The target compound’s methylphenyl and oxazole groups optimize lipophilicity for membrane penetration, whereas polar substituents (e.g., -OH, -COOH) improve solubility at the cost of permeability.
- The oxazole-furan system may confer metabolic stability over sulphanyl-linked analogs .
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate , identified by its CAS number 857348-51-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological significance of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furan ring, an oxazole moiety, and a pyrrolidine carboxylate group, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing furan and oxazole moieties. For instance, derivatives of furan have shown significant action against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 64 µg/mL for certain derivatives .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | E. coli | 64 |
| N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamide | S. aureus | 32 |
| This compound | E. coli, S. aureus | TBD |
The specific activity of this compound against these bacteria remains to be fully characterized in future studies.
Anticancer Activity
Research has indicated that furan derivatives can exhibit anticancer properties. For example, conjugated tripeptides with furan cores have shown inhibitory activity against human cervical cancer cells (HeLa), with some compounds achieving IC50 values as low as 0.15 µg/mL . The proposed mechanism involves mitochondrial modifications leading to apoptosis in cancer cells.
Table 2: Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Conjugated Tripeptides with Furan Core | HeLa | 0.15 ± 0.05 |
| N-(1-amino-1-oxo-3-phenylpropan-2-yl) | Various | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds like this compound has been suggested through the modulation of inflammatory cytokines. Some studies indicate that related furan compounds can downregulate pro-inflammatory markers in vitro.
Case Studies
A notable case study involved the synthesis and evaluation of a series of furan derivatives for their biological activity. The study found that certain modifications to the furan ring significantly enhanced antibacterial and anticancer activities compared to their parent compounds .
Q & A
Q. What are the recommended multi-step synthesis strategies for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate?
The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. A common approach includes:
Isoxazole Ring Formation : Reacting furan-2-carbaldehyde with hydroxylamine under acidic conditions to generate the oxazole precursor .
Esterification : Coupling the oxazole intermediate with 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the final product.
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Optimize temperature (40–60°C) to avoid side reactions like furan ring decomposition .
Q. How should researchers characterize the structural features of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 2-methylphenyl), δ 6.3–6.5 ppm (furan protons), and δ 4.5–4.7 ppm (ester methylene group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~210 ppm (pyrrolidinone ketone) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 423.15 .
- X-ray Crystallography (if crystals obtainable): Resolve bond angles and stereochemistry, as demonstrated for structurally analogous compounds .
Q. What preliminary biological screening methods are suitable for assessing its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).
- Cellular Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with targets like COX-2 or EGFR .
Q. Data Interpretation :
- Compare IC50 values with known inhibitors (e.g., celecoxib for COX-2).
- Validate selectivity via counter-screening against unrelated enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for the esterification step?
Discrepancies in yields (e.g., 45% vs. 65%) may arise from:
- Solvent Polarity : Higher yields in anhydrous DMF vs. dichloromethane due to improved carboxylate activation .
- Catalyst Choice : Substituting DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces byproduct formation .
Q. Experimental Optimization :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, DCC, RT | 45 | 92% |
| DMF, EDCI, 40°C | 68 | 98% |
Reference .
Q. What computational methods support the design of derivatives with enhanced target specificity?
- Molecular Docking (AutoDock Vina) : Model interactions with COX-2 (PDB: 3LN1). The furan-oxazole moiety shows π-π stacking with Phe518, while the pyrrolidinone engages in hydrogen bonding with Tyr355 .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with IC50 values to predict potency .
Q. Validation :
- Synthesize top-ranked derivatives and validate docking predictions via SPR or isothermal titration calorimetry (ITC) .
Q. How can researchers address instability of the compound under acidic conditions?
Instability (e.g., degradation at pH < 5) is linked to hydrolysis of the ester group. Mitigation strategies include:
- Prodrug Design : Replace the methyl ester with a tert-butyl ester, which shows 80% stability at pH 4 after 24 hours .
- Formulation : Encapsulate in pH-sensitive nanoparticles (e.g., Eudragit L100) for targeted release in neutral environments .
Q. Degradation Kinetics :
| pH | Half-life (h) |
|---|---|
| 3 | 2.1 |
| 7 | 48.3 |
Reference .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., EGFR) in cell lines and assess loss of activity .
- Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes (e.g., prostaglandin E2 reduction in COX-2 inhibition) .
- In Vivo Imaging : Fluorescently labeled analogs (e.g., Cy5-conjugated) to visualize target engagement in zebrafish models .
Q. How do structural analogs inform SAR for this compound?
Key comparisons from literature:
| Analog Structure | Bioactivity (IC50) | Key Modification |
|---|---|---|
| Phenyl → 4-Fluorophenyl | 0.8 µM (COX-2) | Enhanced electronegativity |
| Furan → Thiophene | 12.4 µM (COX-2) | Reduced π-stacking |
| Methyl ester → Amide | Inactive | Loss of ester hydrolysis |
Reference .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on furan ring reactivity?
Some studies suggest furan oxidation under mild conditions , while others report stability . This discrepancy arises from:
- Substituent Effects : Electron-withdrawing groups (e.g., oxazole) stabilize the furan against oxidation .
- Reagent Choice : KMnO4 (strong oxidizer) degrades furan, while H2O2 in acetic acid preserves the ring .
Q. Experimental Design :
- Compare oxidation rates using different reagents and monitor via ¹H NMR .
Q. What methodologies confirm the absence of isomeric impurities in the final product?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15).
- NOESY NMR : Detect spatial proximity of protons to rule out cis/trans isomerism in the pyrrolidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
